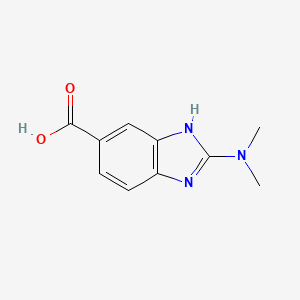

2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13(2)10-11-7-4-3-6(9(14)15)5-8(7)12-10/h3-5H,1-2H3,(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZJXVJGOPZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of o-phenylenediamine with dimethylformamide dimethyl acetal can yield the desired benzodiazole structure. The carboxylic acid group can then be introduced through subsequent functional group transformations.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.

Medicine: It may serve as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: The compound can be utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the benzodiazole ring system can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(4-Chlorophenyl)-1H-1,3-Benzodiazole-5-Carboxylic Acid

- Substituent : 4-Chlorophenyl at position 2.

- Key Differences: The chlorine atom introduces electron-withdrawing effects, increasing lipophilicity compared to the dimethylamino group. Higher molecular weight (C₁₃H₈ClN₂O₂ vs. C₁₀H₁₁N₃O₂ for the dimethylamino analog) due to the aromatic chlorine substituent. Potential for improved bioavailability in hydrophobic environments .

2-(2-Aminoethyl)-1H-1,3-Benzodiazole-5-Carboxylic Acid

- Substituent: Aminoethyl (-CH₂CH₂NH₂) at position 2.

- Key Differences: The primary amine enables salt formation (e.g., dihydrochloride, C₁₀H₁₃Cl₂N₃O₂) for enhanced aqueous solubility . Reduced basicity compared to dimethylamino but offers flexibility for covalent conjugation in prodrug designs.

2-Mercapto-1H-Benzimidazole-5-Carboxylic Acid

- Substituent : Mercapto (-SH) at position 2.

- Key Differences: The -SH group increases acidity (pKa ~8–10) and enables disulfide bond formation, which is absent in the dimethylamino analog.

Electronic and Steric Effects

- Dimethylamino Group: Enhances basicity (pKa ~9–11 for the benzodiazole ring), favoring solubility in acidic media via protonation.

Physicochemical Properties

Biological Activity

2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid (DMABCA) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with DMABCA, supported by relevant case studies and research findings.

Synthesis of DMABCA

The synthesis of DMABCA typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux techniques, which yield high purity and efficiency.

Biological Activity Overview

DMABCA exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that DMABCA and its derivatives possess significant antimicrobial properties. For instance, certain derivatives demonstrate effective inhibition against various bacterial strains.

- Anticancer Properties : Research indicates that DMABCA may induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest and modulation of apoptotic pathways.

- Antiviral Activity : Some studies suggest that DMABCA can inhibit viral replication, particularly against RNA viruses.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of DMABCA derivatives reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the MIC values for selected compounds:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| DMABCA | 50 | 95 |

| Derivative A | 30 | 98 |

| Derivative B | 70 | 90 |

These results highlight the potential of DMABCA as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that DMABCA can significantly affect cancer cell viability. For example, treatment with DMABCA resulted in a dose-dependent increase in apoptosis in human lung carcinoma cells (NCI-H460). The following findings illustrate its effects on cell cycle regulation:

- G2/M Phase Arrest : Treatment with DMABCA increased the percentage of cells in the G2/M phase, indicative of cell cycle disruption.

- Caspase Activation : DMABCA treatment led to increased activity of caspases-3 and -7, markers of apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study involving DMABCA derivatives showed that modifications at specific positions on the benzodiazole ring enhanced antimicrobial activity. The study concluded that structural optimization is crucial for improving efficacy against resistant strains.

- Anticancer Mechanism Investigation : Research focusing on the mechanism of action revealed that DMABCA induces apoptosis through mitochondrial pathways and increases reactive oxygen species (ROS) levels in cancer cells.

Q & A

Q. Optimization Strategies :

- Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) improve cyclization efficiency .

- Solvent selection (e.g., DMF or ethanol) and temperature control (80–120°C) enhance yield and purity .

- Purification via recrystallization or column chromatography ensures high purity (>95%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Q. Key Techniques :

- NMR (¹H/¹³C) :

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3200 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peak (C₁₀H₁₀N₃O₂⁺) and fragmentation patterns validate the structure .

Advanced: How do structural modifications at the 2-position (e.g., dimethylamino vs. aminomethyl groups) influence the compound’s biological activity and binding interactions?

- Dimethylamino Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake. The electron-donating effect stabilizes interactions with hydrophobic enzyme pockets .

- Aminomethyl Derivatives : Protonation at physiological pH improves solubility and hydrogen bonding with targets (e.g., kinases or DNA) .

- Halogen-Substituted Analogs : Bromine or chlorine at the 7-position increases halogen bonding with biomolecules, boosting anticancer activity .

Q. Methodological Insight :

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., topoisomerase II) .

- SAR studies should correlate logP values and IC₅₀ data to identify optimal substituents .

Advanced: When encountering discrepancies in biological activity data across studies, what methodological approaches should be employed to validate findings?

- Controlled Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to minimize variability .

- Dose-Response Validation : Use multiple concentrations (e.g., 1–100 μM) and replicate experiments (n ≥ 3) to confirm IC₅₀ values .

- Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific effects .

- Structural Confirmation : Re-characterize batches via XRD or HPLC to ensure compound integrity .

Basic: What are the known biological targets or pathways associated with this benzodiazole derivative, and what in vitro assays are commonly used for evaluation?

- Anticancer Activity : Targets topoisomerase II and tubulin polymerization. Assays include:

- MTT Assay : Viability testing in cancer cell lines .

- DNA Intercalation Studies : Ethidium bromide displacement assays .

- Antimicrobial Activity : Evaluated via broth microdilution (MIC values against E. coli or S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Advanced: In computational studies, what docking parameters and protein structures are most appropriate for predicting the interaction of this compound with enzymatic targets?

- Protein Selection : Use crystallographic structures from the PDB (e.g., PDB ID: 1QTU for topoisomerase II) .

- Docking Software : Schrödinger Suite or GROMACS with AMBER force fields for accurate ligand-receptor dynamics .

- Key Parameters :

- Grid box size: 20 Å × 20 Å × 20 Å centered on the active site.

- Scoring functions: MM-GBSA for binding free energy estimation .

- Solvation effects: Include explicit water molecules or implicit solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.